1,1'-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diacetyl-3-benzoyloxirane is an organic compound characterized by the presence of an oxirane ring substituted with acetyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diacetyl-3-benzoyloxirane typically involves the reaction of benzoyl chloride with diacetyl in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxirane ring.
Industrial Production Methods: Industrial production of 2,2-Diacetyl-3-benzoyloxirane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diacetyl-3-benzoyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, diols, and various substituted oxirane derivatives.
Scientific Research Applications
2,2-Diacetyl-3-benzoyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diacetyl-3-benzoyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The acetyl and benzoyl groups further modulate its reactivity and interactions.
Comparison with Similar Compounds
2,3-Butanedione:
2,3-Pentanedione: Similar in structure but with an additional carbon in the backbone.
Acetoin: A hydroxyl ketone with similar reactivity but different structural features.
Properties
CAS No. |
90043-63-3 |
---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-(2-acetyl-3-benzoyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C13H12O4/c1-8(14)13(9(2)15)12(17-13)11(16)10-6-4-3-5-7-10/h3-7,12H,1-2H3 |
InChI Key |
CQTKLQFBAVKNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(O1)C(=O)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.